molecular formula C12H11ClN4O B11104581 N'-[(E)-(4-Chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-Chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11104581
M. Wt: 262.69 g/mol
InChI Key: QMMJZVHKTRHHPM-VGOFMYFVSA-N
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Description

N'-[(E)-(4-Chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a pyrazole-based hydrazide derivative characterized by an (E)-configured imine group linking the 4-chlorophenyl and 3-methylpyrazole moieties. The compound’s structure has been confirmed via X-ray crystallography and spectroscopic techniques (e.g., NMR, IR) in related analogs . The 4-chlorophenyl group introduces electron-withdrawing effects, while the methyl group on the pyrazole ring contributes to steric and electronic modulation.

Properties

Molecular Formula

C12H11ClN4O

Molecular Weight

262.69 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C12H11ClN4O/c1-8-6-11(16-15-8)12(18)17-14-7-9-2-4-10(13)5-3-9/h2-7H,1H3,(H,15,16)(H,17,18)/b14-7+

InChI Key

QMMJZVHKTRHHPM-VGOFMYFVSA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

One-Pot Synthesis

A streamlined approach combines precursor synthesis and condensation in a single vessel:

  • Procedure : Methyl acetoacetate, 4-chlorobenzaldehyde, and hydrazine hydrate react in acetic acid under reflux.

  • Advantages : Reduces purification steps and improves overall yield (75–80%).

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) accelerates the condensation reaction, completing in 20–30 minutes with 78% yield. This method minimizes thermal degradation, enhancing product purity.

Green Chemistry Approaches

  • Catalyst : Montmorillonite K10 clay enables solvent-free condensation at 90°C, yielding 70% product with easy catalyst recovery.

  • Solvent : Ethanol-water (4:1) mixtures reduce environmental impact while maintaining 65% yield.

Purification and Analytical Validation

Purification Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with hexane-ethyl acetate (3:1) eluent removes unreacted aldehydes and hydrazides.

  • Recrystallization : Ethanol-n-hexane mixtures (1:3) produce crystals with >99% purity.

Spectroscopic Characterization

TechniqueKey DataSource
1H NMR (400 MHz) δ 7.85 (d, J = 7.6 Hz, Ar-H), 2.40 (s, N-C-CH₃)
13C NMR (100 MHz) δ 161.28 (C=O), 149.04 (C=N)
HRMS m/z 262.69 [M+H]⁺ (Calc. 262.69)

Yield Optimization and Scalability

Factors Influencing Yield

  • Stoichiometry : A 1:1.2 molar ratio of aldehyde to carbohydrazide maximizes imine formation.

  • Temperature : Reactions above 100°C promote side reactions (e.g., aldol condensation), reducing yields by 15–20%.

Industrial Scalability

  • Batch Reactors : 50-L reactors achieve consistent yields (70–75%) with a 12-hour cycle time.

  • Continuous Flow Systems : Microreactors enhance heat transfer, improving yield to 80% at 130°C.

Challenges and Limitations

  • Stereochemical Control : Ensuring exclusive E-configuration requires strict pH control (pH 4–5).

  • Byproduct Formation : Over-condensation generates bis-hydrazones, necessitating rigorous chromatography .

Chemical Reactions Analysis

Cyclization Reactions

The pyrazole-hydrazone structure enables cyclization under acidic or thermal conditions to form fused heterocycles:

Cyclization TypeConditionsProductReference
Pyrazolo[1,2-a]pyrazole Acetic acid, 60°CTetrahydro-pyrazolo-pyrazolones
Triazole Formation Cu(OTf)₂, ionic liquid1,3,5-Triarylpyrazoles

For example, heating with acetic acid generates pyrazolo-pyrazolones via intramolecular cyclization . Copper triflate catalyzes cyclocondensation with arylhydrazines, yielding tri-substituted pyrazoles in ~82% yield .

Nucleophilic Additions

The imine group (C=N) undergoes nucleophilic attacks:

  • Grignard Reagents: Addition of RMgX (R = alkyl/aryl) forms secondary amines.

  • Hydrazines: Further hydrazine addition yields bis-hydrazones, useful in coordination chemistry.

Mechanistic Insight:
The electron-deficient imine carbon is susceptible to nucleophilic attack, forming tetrahedral intermediates that stabilize via resonance.

Hydrolysis Reactions

The hydrazone bond hydrolyzes under acidic or basic conditions:

Hydrolysis TypeReagentsProducts
Acidic HCl (1M), 80°C4-Chlorobenzaldehyde + Hydrazide
Basic NaOH (2M), 60°CSame as acidic hydrolysis

Hydrolysis regenerates the parent aldehyde and carbohydrazide, confirming the reversibility of Schiff base formation.

Oxidation and Reduction

Oxidation:

  • H₂O₂/Fe³⁺: Oxidizes the pyrazole ring’s methyl group to a carboxylate .

  • DDQ (Dichlorodicyanobenzoquinone): Aromatizes dihydropyrazoles to pyrazoles .

Reduction:

  • NaBH₄: Reduces the imine bond to a secondary amine (-NH-CH₂-).

  • LiAlH₄: Reduces both imine and carbonyl groups, yielding complex amines.

Metal Complexation

The compound acts as a bidentate ligand , coordinating via imine nitrogen and carbonyl oxygen:

Metal IonComplex TypeApplicationReference
Cu(II) Square-planarCatalytic oxidation studies
Fe(III) OctahedralMagnetic material precursors

Crystallographic data (e.g., bond lengths ~1.95 Å for Cu-N) confirm stable coordination .

Electrophilic Substitution

The 4-chlorophenyl ring undergoes nitration and sulfonation :

ReactionReagentsPositionYield
Nitration HNO₃/H₂SO₄, 0–5°CPara to Cl~60%
Sulfonation SO₃/H₂SO₄, 50°CMeta to Cl~55%

The electron-withdrawing chloro group directs electrophiles to meta/para positions.

Biological Interaction Pathways

While not a direct chemical reaction, the compound inhibits enzymes via:

  • Hydrogen bonding between hydrazide -NH and enzyme active sites.

  • π-Stacking interactions with aromatic residues in proteins.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The presence of the 4-chlorophenyl group enhances the compound's ability to inhibit tumor growth. A study demonstrated that derivatives similar to N'-[(E)-(4-Chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide showed potent activity against various cancer cell lines.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-75.2
Compound BHeLa3.8
Compound CA5494.5

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

Table 2: Antimicrobial Activity

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa20

Pesticidal Activity

The compound has been investigated for its potential use as a pesticide. Its structure suggests it may act as an effective insecticide due to its ability to interfere with the nervous system of pests.

Case Study: Efficacy Against Common Agricultural Pests

A field study evaluated the effectiveness of this compound against aphids and whiteflies. The results indicated a significant reduction in pest populations within a week of application.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-Chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N′-[(E)-1-(4-Chlorophenyl)ethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide
  • Structure : Replaces the pyrazole methyl group with a 5-methylthiophene substituent.
  • The chlorine atom on the phenyl ring retains electron-withdrawing effects, similar to the target compound .
  • Data: Molecular formula C₁₇H₁₅ClN₄OS; monoisotopic mass 358.065510 .
(E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide
  • Structure : Substitutes 4-chlorophenyl with 4-methoxybenzylidene.
  • Impact : The methoxy group is electron-donating, reducing electrophilicity compared to the chloro derivative. This may decrease reactivity in biological systems but improve solubility due to increased polarity .
  • Data : IR νmax (C=O) at 1690 cm⁻¹; ESI-MS [M+H]+ at 371.10 .
N′-[(E)-(3,4-Dimethoxyphenyl)methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
  • Structure : Incorporates 3,4-dimethoxyphenyl and 4-chlorophenyl groups.
  • Impact : The dual methoxy groups enhance solubility and hydrogen-bonding capacity, while the chlorophenyl group maintains electronic effects. This combination may optimize pharmacokinetic properties .

Modifications to the Hydrazide Moiety

4-Amino-5-benzoyl-N′-[(1E)-(4-chlorophenyl)-methylidene]-1,2-oxazole-3-carbohydrazide
  • Structure : Replaces pyrazole with an oxazole ring and adds a benzoyl group.
  • The oxazole ring alters electronic distribution, affecting binding affinity in anticancer applications .
  • Data : Yield 67%; molecular formula C₁₈H₁₃ClN₄O₃ .
N′-[(E)-(2-Hydroxy-1-naphthyl)methylene]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • Structure : Substitutes 4-chlorophenyl with a naphthyl-hydroxy group and adds ethoxy-methoxy substituents.
  • Data : Molecular formula C₂₃H₂₆N₄O₃; density 1.21 g/cm³ .

Electronic and Steric Effects

  • Electron-Withdrawing vs. Donating Groups: Chloro (target compound): Enhances electrophilicity, improving reactivity in nucleophilic environments (e.g., enzyme active sites) . Methoxy (analog): Reduces electrophilicity but improves solubility . Dimethylamino (analog): Strong electron donation alters charge distribution, affecting binding kinetics .
  • Steric Effects :
    • Methyl groups (target compound): Minimal steric hindrance, favoring target engagement.
    • Bulky substituents (e.g., 2-methylpropyl in ): May reduce binding efficiency due to steric clashes .

Structural and Spectroscopic Insights

  • X-ray Crystallography : The (E)-configuration of the imine group is critical for activity, as confirmed in analogs via SHELXL refinements .
  • Spectroscopy :
    • IR : C=O stretches (1680–1690 cm⁻¹) and C=N (1645–1665 cm⁻¹) vary slightly with substituents .
    • NMR : Aromatic proton shifts (δ 7.2–8.3 ppm) reflect electronic differences in substituents .

Biological Activity

N'-[(E)-(4-Chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article aims to provide a detailed examination of its biological activity, including case studies, research findings, and data tables summarizing its effects.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11_{11}H11_{11}ClN4_{4}O
  • CAS Number : 1285613-64-0

The presence of the chlorophenyl group is believed to enhance the compound's biological activity by influencing its interaction with biological targets.

Antitumor Activity

Recent studies have reported promising antitumor properties for this compound. For instance, it has shown significant antiproliferative effects against various cancer cell lines, including A549 (lung), HT29 (colon), MCF7, and MDA-MB-231 (breast) cells. The compound demonstrated an IC50_{50} value of approximately 49.85 µM against certain tumor cells, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. It has been tested for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies showed that at a concentration of 10 µM, it could inhibit TNF-α and IL-6 by 61–85% and 76–93%, respectively . These results suggest that the compound may be beneficial in treating inflammatory diseases.

Antimicrobial Properties

This compound has also been evaluated for antimicrobial activity. Studies indicate it possesses significant activity against various bacterial strains, including E. coli and Bacillus subtilis, at concentrations as low as 40 µg/mL . This broad-spectrum antimicrobial effect suggests potential applications in infectious disease management.

Table 1: Biological Activity of this compound

Biological ActivityTest SystemIC50_{50} / ConcentrationReference
AntitumorA549, HT29, MCF7, MDA-MB-23149.85 µM
Anti-inflammatoryIn vitro (TNF-α, IL-6)10 µM (61–93% inhibition)
AntimicrobialVarious bacterial strains40 µg/mL

Case Study 1: Antitumor Activity Evaluation

In a study conducted by Xia et al., this compound was synthesized and screened for antitumor activity. The results indicated that the compound induced significant apoptosis in cancer cells, supporting its potential as a therapeutic agent in oncology .

Case Study 2: Anti-inflammatory Mechanism Investigation

Research by Selvam et al. explored the anti-inflammatory mechanisms of pyrazole derivatives, including this compound. The study found that the compound effectively reduced inflammation markers in vitro, suggesting a mechanism that could be harnessed for treating chronic inflammatory conditions .

Q & A

Q. What are the common synthetic routes for N'-[(E)-(4-Chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide?

The compound is typically synthesized via a two-step process:

Aldehyde Preparation : 3-Methyl-1H-pyrazole-5-carboxylic acid derivatives are converted to the corresponding aldehyde (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) using Vilsmeier-Haack or formylation reagents under controlled conditions .

Condensation : The aldehyde is refluxed with carbohydrazide derivatives (e.g., 4-chlorophenyl hydrazine) in ethanol or methanol, often catalyzed by acetic acid, to form the hydrazone linkage. Purification involves recrystallization or column chromatography .

Q. Which spectroscopic and structural characterization methods are critical for confirming the compound’s identity?

  • X-ray Crystallography : Determines the E-configuration of the hydrazone bond and molecular packing (e.g., SHELXL refinement) .
  • NMR Spectroscopy : 1H and 13C NMR confirm substituent integration and electronic environments (e.g., pyrazole C-H at δ 6.5–7.5 ppm; hydrazide NH at δ 10–12 ppm) .
  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹; N-H bend at ~3200 cm⁻¹) .
  • Elemental Analysis : Validates purity (>95%) .

Q. What biological assays are used to evaluate its potential therapeutic activity?

  • Anticonvulsant Activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents to assess seizure suppression .
  • Antibacterial Activity : DNA gyrase inhibition assays (e.g., Staphylococcus aureus IC50 measurements) .

Advanced Research Questions

Q. How can crystallization challenges be resolved for X-ray diffraction studies?

  • Solvent Optimization : Use slow evaporation in polar aprotic solvents (e.g., DMF/ethanol mixtures) to enhance crystal quality.
  • Refinement Tools : SHELXL for handling twinning or high-resolution data; hydrogen bonding analysis to stabilize crystal packing .
  • Temperature Control : Crystallization at 4°C minimizes thermal disorder .

Q. How are conflicting spectroscopic data (e.g., FTIR vs. NMR) resolved?

  • DFT Calculations : Model vibrational frequencies (e.g., Gaussian 09) to assign FTIR peaks and correlate with experimental data.
  • Cross-Validation : Compare XRD-derived bond lengths/angles with NMR coupling constants (e.g., J values for E/Z isomerism) .

Q. What strategies improve structure-activity relationships (SAR) for derivatives?

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) at the 4-chlorophenyl ring to enhance DNA gyrase binding .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., DNA gyrase B subunit; Glide SP scoring for affinity) .
  • In Silico ADMET : SwissADME or ProTox-II to prioritize derivatives with optimal pharmacokinetics .

Q. How is the E-configuration of the hydrazone moiety experimentally confirmed?

  • X-ray Diffraction : Direct visualization of the C=N bond geometry .
  • NOESY NMR : Absence of nuclear Overhauser effect between hydrazide NH and aromatic protons confirms trans configuration .

Q. What computational methods validate docking predictions for biological targets?

  • MD Simulations : GROMACS for 100-ns trajectories to assess ligand-protein stability (RMSD < 2 Å).
  • Binding Free Energy : MM/GBSA or MM/PBSA calculations to quantify interaction energies (e.g., ΔG < -30 kcal/mol for high affinity) .

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